molecular formula C19H17Cl4N3O3 B2483104 N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide CAS No. 306978-31-4

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide

Cat. No.: B2483104
CAS No.: 306978-31-4
M. Wt: 477.16
InChI Key: ZZVRMIOJQWPUQU-PGGKNCGUSA-N
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Description

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl groups and an isopropoxyimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide typically involves the following steps:

    Formation of the Malonamide Core: The malonamide core can be synthesized by reacting malonic acid derivatives with appropriate amines under controlled conditions.

    Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced through nucleophilic substitution reactions, where 2,4-dichlorophenyl halides react with the malonamide core.

    Addition of Isopropoxyimino Group: The isopropoxyimino group is added via an oximation reaction, where an isopropoxyamine reacts with a carbonyl group on the malonamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nitrating agents under controlled temperature and pressure.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide: Lacks the isopropoxyimino group, resulting in different chemical properties and biological activities.

    N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide: Contains a methoxyimino group instead of an isopropoxyimino group, leading to variations in reactivity and application.

Uniqueness

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide is unique due to the presence of the isopropoxyimino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2-[(E)-propan-2-yloxyiminomethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl4N3O3/c1-10(2)29-24-9-13(18(27)25-16-5-3-11(20)7-14(16)22)19(28)26-17-6-4-12(21)8-15(17)23/h3-10,13H,1-2H3,(H,25,27)(H,26,28)/b24-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVRMIOJQWPUQU-PGGKNCGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ON=CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O/N=C/C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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